2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile is a chemical compound with the molecular formula C18H9F6N3. It is known for its unique structure, which includes a naphthyridine core substituted with trifluoromethyl groups and a phenylacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with trifluoromethyl-substituted aromatic aldehydes, followed by cyclization to form the naphthyridine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl groups and phenylacetonitrile moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and naphthyridine core play a crucial role in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine: This compound shares the naphthyridine core with trifluoromethyl substitutions but lacks the phenylacetonitrile group.
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide: Another similar compound with additional functional groups that modify its chemical properties.
Uniqueness
The presence of both trifluoromethyl groups and a phenylacetonitrile moiety makes it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3/c19-17(20,21)13-8-15(18(22,23)24)27-16-11(13)6-7-14(26-16)12(9-25)10-4-2-1-3-5-10/h1-8,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWCLXPEBYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.